BenchChemオンラインストアへようこそ!

BAY1143269

MNK1 selectivity kinase isoform profiling MNK2 counter‑screen

BAY1143269 is an orally bioavailable, small‑molecule inhibitor of mitogen‑activated protein kinase‑interacting serine/threonine‑protein kinase 1 (MKNK1; MNK1). It blocks phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of oncogenic protein synthesis, and has been profiled in kinase‑selectivity panels, cellular mechanistic assays, and multiple xenograft models.

Molecular Formula
Molecular Weight
Cat. No. B1192257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1143269
SynonymsBAY1143269;  BAY 1143269;  BAY-1143269.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY1143269 (MKNK1 Inhibitor) – Product-Specific Evidence Guide for Selective MNK1 Targeting in Oncology Research


BAY1143269 is an orally bioavailable, small‑molecule inhibitor of mitogen‑activated protein kinase‑interacting serine/threonine‑protein kinase 1 (MKNK1; MNK1) . It blocks phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of oncogenic protein synthesis, and has been profiled in kinase‑selectivity panels, cellular mechanistic assays, and multiple xenograft models [1].

Why MNK1‑Targeting Probes Cannot Be Swapped Without Quantitative Validation: The Case for BAY1143269


MNK inhibitors are not interchangeable because they display fundamentally different isoform‑selectivity fingerprints. BAY1143269 acts as an MNK1‑preferential inhibitor (22‑fold selectivity over MNK2), whereas the clinical‑stage comparator eFT508 (tomivosertib) is a potent dual MNK1/2 inhibitor [1]. Even within the same target class, divergent kinome‑wide selectivity profiles, differential effects on downstream phospho‑eIF4E accumulation, and distinct in‑vivo efficacy patterns have been documented [2]. Substituting a selective MNK1 inhibitor with a dual MNK1/2 agent introduces confounding pharmacology that can alter experimental conclusions or invalidate a procurement decision.

Quantitative Differentiation Evidence: BAY1143269 vs Closest MNK‑Pathway Comparators


MNK1‑Selective vs Dual MNK1/2 Inhibition: Enzyme IC50 Head‑to‑Head

BAY1143269 is an MNK1‑preferential inhibitor, while eFT508 (tomivosertib) is a dual MNK1/2 inhibitor. In enzyme assays conducted at 2 mM ATP, BAY1143269 inhibited MNK1 with an IC50 of 40 nM and MNK2 with an IC50 of 904 nM, yielding a 22‑fold selectivity window for MNK1 . In contrast, eFT508 inhibited both isoforms equipotently (MNK1 IC50 = 2.4 nM, MNK2 IC50 = 1.0 nM) [1]. For research applications requiring dissection of MNK1‑specific signaling, the selective pharmacology of BAY1143269 avoids the confounding MNK2 engagement inherent to dual inhibitors.

MNK1 selectivity kinase isoform profiling MNK2 counter‑screen

Kinome‑Wide Selectivity: Only 4 Off‑Targets Across 395 Kinases

When profiled against a panel of 395 wild‑type kinases, BAY1143269 exhibited comparable binding potency to only 4 kinases beyond MNK1, including PIM1 (IC50 = 518 nM) . This represents a <1.3% off‑target hit rate at screening concentration. The leading clinical‑stage dual MNK1/2 inhibitor eFT508 also shows high selectivity but retains meaningful activity against DRAK1 (IC50 = 131 nM) and CLK4 (IC50 = 787 nM) [1]. For users who require a clean MNK1 chemical probe with minimal confounding kinase interactions, BAY1143269 offers a well‑characterized selectivity window.

kinase selectivity off‑target profiling chemical probe quality

In Vivo Monotherapy Efficacy in Patient‑Derived NSCLC Xenograft Models

BAY1143269 demonstrated strong monotherapy efficacy in patient‑derived non‑small cell lung cancer (NSCLC) xenograft models . In the primary publication, oral administration of BAY1143269 led to delayed tumor regrowth when combined with standard‑of‑care chemotherapy, and significant tumor growth reduction was observed in cell‑line‑derived as well as patient‑derived NSCLC models [1][2]. While eFT508 has shown antitumor activity in DLBCL xenograft models, the PDX‑NSCLC dataset for BAY1143269 provides disease‑model‑specific evidence that may inform selection for lung cancer translational research.

patient‑derived xenograft NSCLC in vivo efficacy monotherapy

Glioblastoma Angiogenesis Inhibition: Unique Preclinical Dataset vs Other MNK Inhibitors

In glioblastoma microvascular endothelial cells (GMECs) isolated from patients, BAY1143269 inhibited capillary network formation, migration, and proliferation, and induced apoptosis at concentrations that suppressed phospho‑eIF4E (Ser209) and downstream oncogenic proteins including VEGF, survivin, and cyclin B1 [1]. Oral administration to glioblastoma xenograft‑bearing mice resulted in significant tumor growth reduction without observable toxicity [1]. By contrast, the early‑generation MNK inhibitor CGP57380, while capable of inhibiting eIF4E phosphorylation, has an MNK1 enzyme IC50 of 2.2 µM – 55‑fold weaker than BAY1143269 – and limited in vivo glioblastoma efficacy data . This disease‑model‑specific evidence package makes BAY1143269 the better‑characterized choice for glioblastoma angiogenesis research.

glioblastoma angiogenesis eIF4E phosphorylation microvascular endothelial cells

Clinical Development Status: Terminated Phase I Provides Defined Human Safety and PK Data

BAY1143269 entered a Phase I dose‑escalation trial (NCT02439346) evaluating oral administration as monotherapy and in combination with intravenous docetaxel in patients with advanced solid tumors, including NSCLC [1]. The trial was terminated, and human safety, tolerability, and pharmacokinetic data were generated up to the maximum tolerated dose [1]. In contrast, eFT508 (tomivosertib) has progressed to multiple Phase II trials, while ETC‑206 (tinodasertib) is in Phase I/II for leukemia [2]. For procurement decisions, the availability of clinical‑grade safety and PK data for BAY1143269 reduces translational risk when planning investigator‑initiated clinical studies, whereas the actively recruiting status of eFT508 may affect compound availability or intellectual property considerations.

clinical trial pharmacokinetics maximum tolerated dose Phase I

Recommended Application Scenarios for BAY1143269 Based on Quantitative Differentiation Evidence


MNK1‑Specific Signaling Dissection Without MNK2 Confounding

When a study requires isolation of MNK1‑dependent phosphorylation of eIF4E at Ser209, BAY1143269 (MNK1 IC50 = 40 nM, 22‑fold selective over MNK2) enables pharmacological dissection that the dual MNK1/2 inhibitor eFT508 cannot provide. Use at concentrations ≤200 nM ensures minimal MNK2 engagement .

Non‑Small Cell Lung Cancer Translational Pharmacology

Investigators performing in vivo efficacy studies in NSCLC should prioritize BAY1143269 because it has demonstrated significant monotherapy antitumor activity in both cell‑line‑derived and patient‑derived NSCLC xenograft models, and additive efficacy with standard chemotherapeutics [1]. This PDX‑validated dataset is not available for eFT508 or ETC‑206 in NSCLC.

Glioblastoma Angiogenesis and Tumor Microenvironment Studies

BAY1143269 is the only MNK1 inhibitor with published evidence of inhibiting patient‑derived glioblastoma microvascular endothelial cell (GMEC) capillary network formation and reducing tumor VEGF levels in vivo [2]. Its 55‑fold potency advantage over the tool compound CGP57380 makes it the preferred probe for glioblastoma angiogenesis research.

Chemical Probe for Kinome‑Wide Selectivity‑Sensitive Assays

For target‑validation experiments requiring a clean kinase selectivity profile, BAY1143269 (4/395 off‑target kinases hit) offers a well‑characterized narrow polypharmacology footprint superior to older MNK tool compounds . Researchers should confirm selectivity in their specific cellular context but can procure with high confidence in the compound's documented selectivity.

Quote Request

Request a Quote for BAY1143269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.